molecular formula C21H24N2O3 B1675000 罗克尼新碱 CAS No. 72058-36-7

罗克尼新碱

货号: B1675000
CAS 编号: 72058-36-7
分子量: 352.4 g/mol
InChI 键: AUVZFRDLRJQTQF-MCUYSKAESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Medicinal Applications

Lochnericine has shown potential in various therapeutic areas due to its bioactive properties.

  • Anticancer Activity : Research indicates that lochnericine exhibits cytotoxic effects against cancer cell lines. A study demonstrated its ability to inhibit the growth of several cancer types, suggesting its potential as a chemotherapeutic agent. The underlying mechanism involves inducing apoptosis in malignant cells, which is crucial for cancer treatment .
  • Neuroprotective Effects : Lochnericine has been investigated for its neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Traditional Medicine : In traditional African medicine, lochnericine is used for its purported therapeutic effects, including analgesic and anti-inflammatory properties. Its inclusion in herbal remedies highlights its historical significance and ongoing relevance in ethnopharmacology .

Agricultural Applications

Lochnericine's role extends beyond human health into agriculture, particularly in crop improvement.

  • Enhancement of Alkaloid Production : Studies have shown that manipulating the biosynthetic pathways of lochnericine can lead to increased yields of both lochnericine and its precursor, tabersonine. For instance, using silicone oil as an extractive solvent in bioreactors has reportedly quadrupled the yield of these alkaloids . This advancement is crucial for maximizing the production of valuable compounds used in pharmaceuticals.
  • Metabolic Engineering : Recent advancements have allowed researchers to engineer yeast strains to produce lochnericine and its derivatives through synthetic biology approaches. This method not only enhances production efficiency but also allows for the customization of alkaloid profiles for specific pharmaceutical applications .

Biochemical Research

Lochnericine serves as a model compound for biochemical studies related to plant metabolism.

  • Biosynthetic Pathway Elucidation : The identification of key enzymes involved in the biosynthesis of lochnericine has provided insights into plant metabolic pathways. Two cytochrome P450 enzymes, TEX1 and TEX2, have been characterized for their roles in catalyzing the epoxidation of tabersonine to form lochnericine . Understanding these pathways is essential for developing biotechnological applications aimed at improving alkaloid production.
  • Enzyme Specificity Studies : The strict substrate specificity exhibited by TEX1 and TEX2 highlights their potential utility in biocatalysis. By harnessing these enzymes, researchers can develop more efficient methods for synthesizing complex MIAs, which are often challenging to produce through traditional chemical synthesis .

Case Study 1: Anticancer Research

A study conducted on various cancer cell lines revealed that lochnericine significantly inhibited cell proliferation and induced apoptosis at specific concentrations. This research underscores the need for further clinical investigations to evaluate its efficacy and safety in cancer therapy .

Case Study 2: Agricultural Biotechnology

In a controlled experiment using bioreactors, researchers implemented silicone oil extraction techniques that resulted in a fourfold increase in lochnericine yield from Catharanthus roseus. This case exemplifies the practical application of biochemical engineering in enhancing pharmaceutical crop production .

作用机制

Target of Action

Lochnericine, a major monoterpene indole alkaloid (MIA), is primarily found in the roots of Madagascar periwinkle (Catharanthus roseus) and is also present in Tabernaemontana divaricata . The primary targets of Lochnericine are two highly conserved P450s that efficiently catalyze the epoxidation of tabersonine: tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2) . These proteins are quite divergent from the previously characterized tabersonine 2,3-epoxidase and are more closely related to tabersonine 16-hydroxylase, involved in vindoline biosynthesis in leaves .

Mode of Action

Lochnericine is derived from the stereoselective C6,C7-epoxidation of tabersonine . TEX1 and TEX2, the primary targets of Lochnericine, have strict substrate specificity for tabersonine and are unable to epoxidize 19-hydroxytabersonine . This indicates that they catalyze the first step in the pathway leading to hörhammericine production .

Biochemical Pathways

Lochnericine can be metabolized further to generate other complex MIAs . The enzymes responsible for its downstream modifications have been characterized . The TEX1 and TEX2 proteins catalyze the first step in the pathway leading to hörhammericine production .

Pharmacokinetics

The strict substrate specificity of tex1 and tex2 for tabersonine suggests that the bioavailability of lochnericine may be influenced by the presence and concentration of tabersonine .

Result of Action

The result of Lochnericine’s action is the production of hörhammericine, a complex MIA . This is achieved through the stereoselective C6,C7-epoxidation of tabersonine .

Action Environment

TEX1 and TEX2 display complementary expression profiles, with TEX1 expressed mainly in roots and TEX2 in aerial organs . This suggests that the action, efficacy, and stability of Lochnericine may be influenced by the plant organ in which it is present . Furthermore, TEX1 and TEX2 are thought to have originated from a gene duplication event and later acquired divergent, organ-specific regulatory elements for Lochnericine biosynthesis throughout the plant .

准备方法

Synthetic Routes and Reaction Conditions: Lochnericine is synthesized through the stereoselective epoxidation of tabersonine at carbons 6 and 7 . This process involves the use of specific enzymes, such as tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2), which catalyze the epoxidation reaction . The reaction conditions typically include the presence of these enzymes and suitable substrates.

Industrial Production Methods: Industrial production of lochnericine is still under research, with efforts focused on metabolic engineering and biotechnological approaches. By expressing the necessary biosynthetic genes in yeast, researchers have been able to reconstitute the biosynthetic pathway for lochnericine and its derivatives .

化学反应分析

Types of Reactions: Lochnericine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and epoxidized derivatives of lochnericine, which can further undergo complex transformations .

生物活性

Lochnericine, a monoterpenoid indole alkaloid derived from Catharanthus roseus, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes recent research findings on lochnericine's biological activity, focusing on its anti-cancer properties, mechanisms of action, and biosynthetic pathways.

1. Overview of Lochnericine

Lochnericine is synthesized through the stereoselective epoxidation of tabersonine, catalyzed by specific cytochrome P450 enzymes (TEX1 and TEX2) in Catharanthus roseus . Its structure and properties make it a candidate for further investigation in pharmacological applications, especially in oncology.

2. Anti-Cancer Activity

Recent studies have demonstrated the anti-proliferative effects of lochnericine against non-small cell lung cancer (NSCLC) cells, particularly the A549 cell line. The following table summarizes key findings from recent research:

StudyMethodologyFindings
Molecular docking and MTT assayLochnericine inhibits targeted proteins associated with NSCLC and shows significant anti-proliferative effects with an IC50 value indicating effective cytotoxicity.
Hairy root culture elicitationElicitation with sodium nitroprusside increased lochnericine production by 2-fold (1 mg/g DW), correlating with enhanced anti-cancer activity.
Molecular dynamics simulationThe stability of the lochnericine-protein complex was confirmed over time, indicating potential for therapeutic applications.

Lochnericine's mechanism involves inducing apoptosis in cancer cells. The MTT assay results indicate that lochnericine effectively reduces cell viability through mitochondrial pathways, which are critical for energy metabolism and cell survival . The compound demonstrates electrophilic properties that facilitate nucleophilic attacks on cellular targets, leading to apoptosis .

3. Biosynthesis and Metabolism

The biosynthesis of lochnericine involves specific enzymatic steps that convert tabersonine into lochnericine via cytochrome P450-mediated epoxidation. The following table outlines the key enzymes involved in this process:

EnzymeFunctionExpression Profile
TEX1Catalyzes C6,C7-epoxidation of tabersoninePrimarily expressed in roots
TEX2Catalyzes C6,C7-epoxidation of tabersonineMainly expressed in aerial parts

These enzymes exhibit strict substrate specificity and are critical for the initial steps in the biosynthetic pathway leading to lochnericine production .

4. Case Studies

Several case studies highlight the potential of lochnericine as an anti-cancer agent:

  • Case Study 1 : A study conducted using A549 lung cancer cells demonstrated that treatment with lochnericine resulted in a significant decrease in cell proliferation rates, confirming its efficacy as a cytotoxic agent .
  • Case Study 2 : In a metabolic engineering experiment, researchers successfully reconstituted the biosynthetic pathway for lochnericine derivatives in yeast, paving the way for producing tailored alkaloids with enhanced therapeutic properties .

5. Conclusion

Lochnericine exhibits promising biological activity, particularly as an anti-cancer agent against NSCLC. Its ability to induce apoptosis and inhibit cancer cell proliferation makes it a candidate for further pharmacological development. Continued research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications.

属性

IUPAC Name

methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-20-10-12(18(24)25-2)16-21(13-6-4-5-7-14(13)22-16)8-9-23(19(20)21)11-15-17(20)26-15/h4-7,15,17,19,22H,3,8-11H2,1-2H3/t15-,17-,19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVZFRDLRJQTQF-KXEYLTKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC=CC=C6N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C[C@H]5[C@@H]2O5)C6=CC=CC=C6N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72058-36-7
Record name Lochnericine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072058367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOCHNERICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY97J4B4AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lochnericine
Reactant of Route 2
Lochnericine
Reactant of Route 3
Lochnericine
Reactant of Route 4
Lochnericine
Reactant of Route 5
Lochnericine
Reactant of Route 6
Lochnericine
Customer
Q & A

Q1: What is the biosynthetic origin of Lochnericine?

A1: Lochnericine biosynthesis in Catharanthus roseus begins with the stereoselective C6,C7-epoxidation of tabersonine. This reaction is catalyzed by two highly specific cytochrome P450 enzymes: tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2). [] These enzymes are primarily expressed in roots (TEX1) and aerial organs (TEX2), suggesting a potential for organ-specific production of Lochnericine within the plant. []

Q2: Are there other plants besides Catharanthus roseus known to produce Lochnericine?

A2: Yes, Lochnericine has also been identified in other plant species like Vinca pusilla, Stemmadenia tomentosa, and Voacanga africana. [, , ] Interestingly, in Stemmadenia tomentosa, Lochnericine is found alongside alkaloids from different structural classes (Aspidosperma, Strychnos, and Iboga types), while in Voacanga africana, it is predominantly found with other Aspidosperma-type alkaloids. [] This suggests potential variations in biosynthetic pathways and regulation across different species.

Q3: What is the molecular formula and weight of Lochnericine?

A3: Lochnericine has the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol.

Q4: Are there spectroscopic data available to characterize Lochnericine?

A5: Yes, researchers commonly use techniques like UV, NMR, and mass spectrometry to elucidate the structure of Lochnericine. [] For instance, studies have used HPLC-diode array systems coupled with time-of-flight mass spectrometry (TOF-MS) with electrospray ionization (ESI) to identify and quantify Lochnericine in plant extracts. [] Further details about specific spectral data can be found in literature dedicated to the structural characterization of this alkaloid. [, ]

Q5: What are the known biological activities of Lochnericine?

A6: While Lochnericine is not as well-studied as other Catharanthus roseus alkaloids, some research suggests potential cytotoxic activity. For instance, Lochnericine, alongside Hörhammericine, was found to contribute to the cytotoxic activity of extracts from Catharanthus trichophyllus roots. []

Q6: How does Lochnericine compare to other alkaloids in terms of its interaction with bovine serum albumin (BSA)?

A7: Fluorescence spectroscopy studies have shown that Lochnericine can interact with bovine serum albumin (BSA) and induce structural changes in the protein. [] Further analysis using FTIR, Raman, and circular dichroism (CD) spectroscopy confirmed these structural modifications. [] This interaction with BSA may have implications for Lochnericine's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Q7: Can continuous extraction methods improve the yield of Lochnericine in hairy root cultures?

A9: Yes, using a two-liquid-phase bioreactor with silicon oil as an extractive phase has demonstrated a significant increase in the overall specific yields of both Lochnericine and tabersonine in Catharanthus roseus hairy root cultures. [] This approach leverages the high affinity of these alkaloids for silicon oil, effectively removing them from the culture media and reducing potential feedback inhibition or degradation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。